Product packaging for CID 87094703(Cat. No.:CAS No. 77337-73-6)

CID 87094703

Cat. No.: B195499
CAS No.: 77337-73-6
M. Wt: 221.29 g/mol
InChI Key: FQYZCUOYXXIDPF-UHFFFAOYSA-N
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Description

Acamprosate calcium, with the molecular formula C10H20CaN2O8S2 and a molecular weight of 400.48, is a synthetic compound used in scientific research on alcohol dependence . Its primary research value lies in modeling maintenance of alcohol abstinence and investigating the neurobiological pathways involved in addiction and relapse behavior . The precise cellular mechanism of action is complex and not fully defined, but it is believed to help restore the neurochemical balance in the brain disrupted by chronic alcohol exposure . Research suggests acamprosate calcium modulates the glutamatergic system, potentially decreasing excessive neuronal excitation associated with alcohol withdrawal . Some studies propose it acts as a weak NMDA receptor antagonist and may positively modulate GABAergic signaling, thus stabilizing the imbalance between neuronal excitation and inhibition . Intriguingly, a line of preclinical research indicates that the anti-relapse effects of the compound may be attributed to its calcium moiety, with studies showing that calcium salts can produce acamprosate-like effects in animal models of alcohol seeking and consumption . Pharmacokinetic studies show that acamprosate calcium is not metabolized by the body and is primarily eliminated unchanged via the kidneys . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11CaNO4S B195499 CID 87094703 CAS No. 77337-73-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

77337-73-6

Molecular Formula

C5H11CaNO4S

Molecular Weight

221.29 g/mol

IUPAC Name

calcium bis(3-acetamidopropane-1-sulfonate)

InChI

InChI=1S/C5H11NO4S.Ca/c1-5(7)6-3-2-4-11(8,9)10;/h2-4H2,1H3,(H,6,7)(H,8,9,10);

InChI Key

FQYZCUOYXXIDPF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCCS(=O)(=O)O.[Ca]

Appearance

White to Off-White Solid

melting_point

>297 ºC

Other CAS No.

77337-73-6

Pictograms

Irritant

Purity

> 95%

quantity

Milligrams-Grams

Related CAS

77337-76-9 (Parent)

Synonyms

acamprosate
acamprosate calcium
acamprostate
Acetyl Homotaurinate, Calcium
Acetylhomotaurinate, Calcium
Acetylhomotaurine, Calcium
Acetylhomotaurine, Sodium
Aotal
calcium acetyl homotaurinate
calcium acetylhomotaurinate
calcium acetylhomotaurine
Campral
Campral EC
N Acetylhomotaurine
N Acetylhomotaurine, Monolithium Salt
N Acetylhomotaurine, Monopotassium Salt
N Acetylhomotaurine, Monosodium Salt
N-acetylhomotaurine
N-acetylhomotaurine, calcium (2:1) salt
N-acetylhomotaurine, magnesium (2:1) salt
N-acetylhomotaurine, monolithium salt
N-acetylhomotaurine, monopotassium salt
N-acetylhomotaurine, monosodium salt
N-acetylhomotaurine, zinc (2:1) salt
Regtect
sodium acetylhomotaurine
Zulex

Origin of Product

United States

Neurobiological Modalities of Acamprosate Calcium Action

Dynamic Interactions with Central Neurotransmitter Systems

Acamprosate's efficacy is largely attributed to its ability to restore the balance between excitatory and inhibitory neurotransmission, a homeostasis that is significantly disrupted by long-term alcohol use. patsnap.com Chronic alcohol intake leads to an adaptive increase in glutamatergic activity to counteract the sedative effects of alcohol. patsnap.com Upon cessation of drinking, this heightened glutamatergic state contributes to withdrawal symptoms and cravings. patsnap.com Acamprosate (B196724) appears to counteract this hyperexcitability. patsnap.com

Glutamatergic Neurotransmission Modulation

The primary mechanism of acamprosate is believed to be the modulation of the glutamate (B1630785) system, the main excitatory neurotransmitter pathway in the brain. patsnap.com

Acamprosate's interaction with the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor, is a cornerstone of its mechanism. patsnap.com However, the precise nature of this interaction is multifaceted. Some research suggests that acamprosate acts as a functional antagonist of the NMDA receptor. patsnap.comresearchgate.net It is thought to inhibit the receptor, thereby reducing the excessive glutamate release that characterizes alcohol withdrawal. patsnap.com This action is crucial for stabilizing the neurochemical environment and diminishing the hyperglutamatergic state that contributes to withdrawal symptoms. patsnap.com

Other studies describe acamprosate as a "partial co-agonist" at the NMDA receptor. nih.gov This suggests a more nuanced role where it enhances receptor activation when activity is low but inhibits it when activity is high. nih.gov This dual action would help to normalize the pathological glutamatergic hyperactivity seen during alcohol withdrawal. Electrophysiological studies have indicated that acamprosate's antagonism of NMDA receptors is weak. nih.gov Despite this, it has been shown to modulate the expression of NMDA receptor subunits in a manner similar to other non-competitive NMDA receptor antagonists like memantine (B1676192) and MK-801. nih.gov

Table 1: Summary of Research Findings on Acamprosate and NMDA Receptor Engagement

Finding Implication Supporting Evidence
Functional Antagonism Reduces excessive glutamate release during alcohol withdrawal. Acts as a functional glutamate antagonist at the NMDA receptor. patsnap.com
Partial Co-agonism Normalizes pathological glutamatergic hyperactivity by enhancing or inhibiting receptor activity as needed. Binds to a spermidine-sensitive site, acting as a "partial co-agonist". nih.gov
Weak Antagonism Direct blocking of the NMDA receptor is not a strong effect. Electrophysiological studies show extremely weak antagonism of NMDA receptors. nih.gov

Recent evidence points to the involvement of metabotropic glutamate receptor subtype 5 (mGluR5) in acamprosate's mechanism of action. dusunenadamdergisi.orgnih.gov It has been proposed that acamprosate may act as an antagonist at mGluR5. nih.govdrugbank.com This interaction could indirectly modulate the NMDA receptor response. nih.gov Studies have shown that acamprosate competes with a type I mGluR antagonist and can prevent neurotoxicity related to mGluR activation. nih.gov

The effects of acamprosate on alcohol withdrawal symptoms were found to be similar to those of a known mGluR5 antagonist. nih.gov Furthermore, in mice lacking the mGluR5 receptor, acamprosate did not attenuate alcohol intoxication or withdrawal, suggesting that this receptor is essential for these particular actions of the drug. nih.gov This line of research provides a unifying hypothesis that can explain many of the diverse neurochemical effects of acamprosate. drugbank.com

A key consequence of acamprosate's modulation of glutamate receptors is its ability to regulate extracellular glutamate levels, particularly during alcohol withdrawal. nih.gov Chronic alcohol consumption leads to an upregulation of the glutamatergic system. drugbank.com When alcohol is withdrawn, there is a surge in glutamate release. nih.govdrugbank.com Acamprosate has been shown to prevent this increase in extracellular glutamate in the nucleus accumbens of rats during withdrawal. nih.gov

In a study involving mutant mice with elevated brain levels of extracellular glutamate, acamprosate normalized these levels, which was accompanied by a significant reduction in their voluntary alcohol intake. nih.gov This supports the hypothesis that the clinical efficacy of acamprosate in humans may be linked to its ability to suppress central glutamatergic transmission. nih.gov

The hyperglutamatergic state that occurs during early abstinence from alcohol is a primary target for acamprosate. nih.gov This state of excessive excitatory neurotransmission is implicated in the hyperexcitability of alcohol withdrawal. nih.gov By acting as a functional antagonist or partial co-agonist at NMDA receptors and potentially as an antagonist at mGluR5, acamprosate effectively dampens this heightened glutamatergic activity. patsnap.comnih.gov This attenuation of the hyperglutamatergic state is believed to be the core mechanism through which acamprosate reduces withdrawal symptoms and cravings. patsnap.comnih.gov

The drug's ability to reduce the surge in glutamate release during withdrawal may also have neuroprotective effects by shielding neurons from excitotoxicity. drugbank.comconsensus.app In vitro studies have demonstrated that acamprosate can effectively block the excitotoxicity produced by ethanol (B145695) withdrawal. drugbank.com

Table 2: Research on Acamprosate's Attenuation of Hyperglutamatergic States

Study Type Model Key Finding
Preclinical (in vivo) Alcohol-withdrawn rats Acamprosate blocks the increase of glutamate in the nucleus accumbens. nih.gov
Preclinical (in vivo) Mutant mice with elevated extracellular glutamate Acamprosate normalizes glutamate levels and reduces alcohol intake. nih.gov
Preclinical (in vitro) Neocortical cultures of fetal rat brain Acamprosate is neuroprotective against glutamate-induced excitotoxicity enhanced by ethanol withdrawal. dusunenadamdergisi.org

Gamma-aminobutyric Acid (GABA) Neurotransmission Augmentation

While the primary focus of acamprosate research has been on the glutamate system, there is also evidence to suggest an influence on the gamma-aminobutyric acid (GABA) system, the brain's main inhibitory neurotransmitter system. patsnap.com Acamprosate is structurally similar to GABA. nih.govdrugs.com

Other Neurotransmitter System Involvement

Intracellular Signaling Cascades and Ionic Homeostasis

The neurobiological effects of acamprosate extend beyond receptor-level interactions to influence intracellular signaling cascades and ionic homeostasis, which are crucial for normal neuronal function. A significant aspect of acamprosate's mechanism involves the regulation of calcium signaling pathways. By directly or indirectly inhibiting the over-activation of NMDA receptors, acamprosate reduces the excessive influx of calcium ions (Ca²⁺) into neurons. This action helps to mitigate intracellular calcium overload, which is a key factor in neuronal hyperexcitability and excitotoxicity.

The restoration of normal calcium-dependent signaling pathways, such as those involving calmodulin kinase II (CaMKII), is a potential downstream effect of acamprosate's modulation of calcium influx. Furthermore, there is a "calcium hypothesis" suggesting that the calcium moiety of the acamprosate molecule is itself the primary active component responsible for its therapeutic effects. This hypothesis is supported by findings that calcium salts can mimic some of the anti-relapse effects of acamprosate in preclinical models.

Calcium-Dependent Signaling Pathways

A significant component of acamprosate calcium's neurobiological activity revolves around its interaction with calcium-dependent signaling pathways. Chronic alcohol use leads to dysregulation of these pathways, and acamprosate appears to counteract these changes, contributing to a reduction in the hyperexcitability state associated with alcohol withdrawal.

Chronic exposure to ethanol results in an upregulation of N-methyl-D-aspartate (NMDA) receptors and voltage-dependent calcium channels. nih.gov During alcohol withdrawal, this upregulation can lead to excessive calcium influx and subsequent neurotoxicity. nih.gov Acamprosate has been shown to attenuate this influx.

Research indicates that acamprosate can inhibit the over-activation of NMDA receptors, thereby reducing the associated influx of calcium ions (Ca²⁺) and mitigating neuronal overexcitation. nih.gov Studies using fura-2 (B149405) microfluorimetry in cultured rat mesencephalic neurons demonstrated that acamprosate significantly attenuated the increase in free intracellular Ca²⁺ concentration induced by NMDA. nih.gov

MechanismEffect of Acamprosate CalciumConsequence
NMDA Receptor ModulationInhibits over-activation and subsequent Ca²⁺ influx. nih.govReduces neuronal hyperexcitability and potential neurotoxicity. nih.gov
Voltage-Gated Calcium Channel (VGCC) ModulationInhibits Ca²⁺ influx through these channels. nih.govContributes to the overall reduction of neuronal excitability.

By inhibiting the influx of calcium through both NMDA receptors and voltage-gated calcium channels, acamprosate effectively reduces intracellular calcium overload. This is a critical step in restoring the normal function of various calcium-dependent signaling pathways that are disrupted by chronic alcohol exposure. The restoration of calcium homeostasis helps to normalize neuronal function and mitigate the neuroadaptive changes that contribute to alcohol dependence.

The precise role of the calcium component of acamprosate calcium has been a subject of scientific investigation and debate. Some research has suggested that the calcium moiety itself may be the primary active component responsible for the therapeutic effects of the drug. nih.govoregonstate.edu One study posited that replacing the calcium in acamprosate with sodium rendered the drug inactive, while calcium chloride mimicked some of acamprosate's effects on glutamate neurotransmission. wikipedia.org

However, this "calcium hypothesis" has been contested. Other studies have not found a significant interaction between plasma calcium levels and treatment outcomes in patients treated with acamprosate, suggesting that the N-acetylhomotaurinate portion of the molecule is crucial for its activity. nih.gov More recent research proposes a "synergy hypothesis," indicating that the sodium salt of acamprosate can enhance the effect of calcium chloride, suggesting that N-acetylhomotaurinate is not an entirely inactive molecule. wikipedia.org This ongoing research highlights the complexity of acamprosate's mechanism of action and the potential interplay between its constituent parts.

HypothesisKey FindingsSupporting Evidence/Counterarguments
Calcium HypothesisThe calcium ion is the primary active moiety. nih.govoregonstate.edu- Sodium salt of N-acetylhomotaurinate was found to be ineffective in some preclinical models. nih.govnih.gov
  • Calcium chloride showed similar effects to acamprosate. wikipedia.org
  • Countervailing EvidenceNo correlation found between plasma calcium levels and treatment efficacy in some human studies. nih.gov- Suggests the N-acetylhomotaurinate component is essential.
    Synergy HypothesisAcamprosate's effects may result from an interaction between the calcium and N-acetylhomotaurinate components. wikipedia.org- Acamprosate sodium was shown to enhance the effects of calcium chloride in an animal model. wikipedia.org

    Calcium/calmodulin-dependent protein kinase II (CaMKII) is a key enzyme involved in synaptic plasticity and is activated by increases in intracellular calcium. nih.govwikipedia.org Given that acamprosate modulates intracellular calcium levels, it is plausible that it also influences the activity of CaMKII. By reducing intracellular calcium overload, acamprosate may help to restore the normal function of CaMKII, which is disrupted by chronic alcohol exposure. This modulation of CaMKII activity could be a contributing factor to the neuroadaptive effects of acamprosate.

    Neuroadaptive Processes and Synaptic Remodeling

    Chronic alcohol consumption leads to significant neuroadaptive changes and synaptic remodeling in the brain. These alterations are believed to underlie the persistent cravings and high relapse rates associated with alcohol dependence. Acamprosate is thought to counteract these maladaptive changes by helping to restore the balance of neurotransmitter systems that have been disrupted.

    By modulating glutamatergic neurotransmission and reducing neuronal hyperexcitability, acamprosate may facilitate the reversal of alcohol-induced synaptic plasticity. This neuromodulatory approach seeks to restore the brain's neurobiology to its pre-dependence state, thereby addressing the underlying physiological mechanisms that contribute to relapse. nih.gov

    Restoration of Neuronal Excitation-Inhibition Imbalance

    Chronic alcohol use significantly disrupts the delicate balance between excitatory and inhibitory neurotransmission in the brain, primarily involving the glutamate and gamma-aminobutyric acid (GABA) systems. patsnap.com This imbalance is a key factor in the development of alcohol dependence and the manifestation of withdrawal symptoms. patsnap.com Acamprosate is thought to help restore this equilibrium. patsnap.comdrugs.com

    The primary excitatory neurotransmitter in the brain is glutamate, while GABA is the main inhibitory neurotransmitter. patsnap.com Prolonged alcohol consumption leads to an adaptive increase in glutamatergic activity to counteract the sedative effects of alcohol. patsnap.com When alcohol is withdrawn, this hyperactivity of the glutamate system contributes to symptoms of withdrawal and craving. patsnap.com

    Acamprosate's mechanism in restoring this balance is multifaceted. It is believed to dampen the excessive glutamate activity while enhancing GABAergic transmission. patsnap.com At a molecular level, acamprosate is suggested to act as a functional antagonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor. patsnap.com By inhibiting the NMDA receptor, acamprosate helps to reduce the heightened glutamate release, thereby stabilizing the neurochemical environment. patsnap.com Furthermore, it is thought to enhance inhibitory signaling through the GABAergic system, further counteracting the hyperexcitable state associated with alcohol withdrawal. patsnap.comdrugbank.com

    Neurotransmitter SystemEffect of Chronic Alcohol UseEffect of Acamprosate Calcium
    Glutamate (Excitatory) Increased activityDampens excessive activity, acts as an NMDA receptor antagonist
    GABA (Inhibitory) Decreased activityEnhances transmission, promotes inhibitory signaling

    Reversal of Alcohol-Induced Synaptic Plasticity Alterations

    Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. Chronic alcohol exposure leads to significant alterations in synaptic plasticity, contributing to the persistent nature of alcohol addiction. nih.gov Research suggests that acamprosate can help to reverse these detrimental changes. nih.gov

    One of the key mechanisms through which acamprosate is thought to exert this effect is by modulating the ratio of NMDA to AMPA receptor currents in the medial prefrontal cortex. nih.gov Studies in animal models have shown that chronic alcohol exposure can alter this ratio, and treatment with acamprosate can help to normalize it. nih.gov This normalization of glutamatergic signaling is crucial for restoring healthy synaptic function.

    Synaptic Protein Expression Regulation (e.g., Postsynaptic Density Protein 95, PSD-95)

    The structural and functional integrity of synapses is maintained by a complex network of proteins. Postsynaptic Density Protein 95 (PSD-95) is a key scaffolding protein that plays a critical role in the organization and function of excitatory synapses. abcam.comyoutube.com It is involved in anchoring glutamate receptors, such as NMDA and AMPA receptors, at the postsynaptic density. youtube.com

    Emerging evidence suggests that acamprosate may influence the expression of synaptic proteins like PSD-95. The dysregulation of PSD-95 has been implicated in the synaptic changes associated with alcohol dependence. While the direct mechanism of how acamprosate regulates PSD-95 is still under investigation, its ability to modulate glutamatergic neurotransmission and calcium signaling likely plays a role in influencing the expression and localization of this critical synaptic protein. By stabilizing the glutamatergic system, acamprosate may indirectly contribute to the restoration of normal PSD-95 function and synaptic architecture.

    Synaptic ProteinFunctionImplication in Alcohol DependencePotential Effect of Acamprosate Calcium
    PSD-95 Scaffolding protein at excitatory synapses, anchors glutamate receptors. abcam.comyoutube.comDysregulation contributes to synaptic alterations.May indirectly influence expression and function by modulating glutamate signaling.

    Neurotrophic Factor Modulation (e.g., Brain-Derived Neurotrophic Factor, BDNF)

    Brain-Derived Neurotrophic Factor (BDNF) is a crucial protein that supports the survival, growth, and differentiation of neurons and is essential for synaptic plasticity. Chronic alcohol consumption has been shown to decrease BDNF levels in various brain regions, which may contribute to the cognitive deficits and neuronal damage observed in alcohol dependence.

    Acamprosate has been shown to modulate BDNF signaling, which may contribute to its therapeutic effects. By restoring the balance of neurotransmitter systems and reducing the neurotoxic effects of alcohol withdrawal, acamprosate may create a more favorable environment for neurotrophic factor function. This modulation of BDNF could play a role in the neuroprotective and neuroplasticity-promoting effects of acamprosate.

    Neurotrophic FactorFunctionEffect of Chronic Alcohol UsePotential Effect of Acamprosate Calcium
    BDNF Supports neuronal survival, growth, and synaptic plasticity.Decreased levels.May help to normalize BDNF signaling.

    Evidence for Neuroprotective Attributes

    The hyperexcitability of the glutamate system during alcohol withdrawal can lead to excitotoxicity, a process that can damage and kill neurons. drugbank.comnih.gov Acamprosate exhibits neuroprotective properties by mitigating this glutamate-mediated neurotoxicity. drugbank.comnih.gov

    In preclinical studies, acamprosate has been shown to protect neurons from the toxic effects of excessive glutamate release that occurs during alcohol withdrawal. drugbank.comnih.gov By attenuating this surge in glutamate, acamprosate helps to shield vulnerable neurons from excitotoxic damage. drugbank.com This neuroprotective effect is a critical aspect of its mechanism of action, as it may help to preserve neuronal integrity and function in individuals recovering from alcohol dependence. nih.gov Clinical observations also suggest that acamprosate may improve symptoms associated with prolonged or subclinical withdrawal, such as anxiety and insomnia, which is consistent with its neuroprotective actions. nih.gov

    Theoretical Frameworks and Hypotheses on Acamprosate Calcium Pharmacodynamics

    Glutamate-GABA Imbalance Hypothesis

    Chronic alcohol use significantly disrupts the delicate balance between the brain's primary excitatory neurotransmitter, glutamate (B1630785), and its main inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). patsnap.comacamprosate.com This disruption leads to a state of neuronal hyperexcitability during alcohol withdrawal. patsnap.comnih.gov The Glutamate-GABA Imbalance Hypothesis posits that acamprosate (B196724) calcium helps to restore this equilibrium. patsnap.comdovepress.com

    During prolonged alcohol intake, the brain compensates for alcohol's depressant effects by upregulating glutamatergic activity and downregulating GABAergic transmission. patsnap.comnih.gov Upon cessation of drinking, this adaptive state results in an overactive glutamate system and an underactive GABA system, contributing to withdrawal symptoms like anxiety, insomnia, and restlessness. nih.gov Acamprosate is thought to counteract this by dampening the excessive glutamate activity while enhancing GABAergic transmission, thereby reducing the neuronal hyperexcitability associated with withdrawal. patsnap.comresearchgate.net By stabilizing these neurotransmitter systems, acamprosate is believed to alleviate the negative reinforcement that drives relapse. nih.gov

    Table 1: Effects of Chronic Alcohol and Acamprosate on Neurotransmitter Systems

    ConditionGlutamate System ActivityGABA System ActivityResulting Neuronal State
    Chronic Alcohol ExposureUpregulatedDownregulatedCompensatory balance in the presence of alcohol
    Alcohol WithdrawalExcessively HighReducedHyperexcitability
    Acamprosate Treatment during AbstinenceModulated/ReducedEnhanced/RestoredRestored balance and reduced hyperexcitability

    NMDA Receptor Antagonism and Partial Co-agonism Theories

    A significant focus of research into acamprosate's mechanism involves its interaction with the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor. patsnap.comnih.gov Chronic alcohol exposure leads to an upregulation of NMDA receptors. nih.govnih.gov During withdrawal, the surge in glutamate excessively activates these receptors, contributing to neuronal hyperexcitability and potential excitotoxicity. nih.govconsensus.app

    One theory proposes that acamprosate acts as a functional NMDA receptor antagonist. patsnap.comnih.govresearchgate.net However, studies indicate that its direct antagonism is weak. nih.govresearchgate.net An alternative and more nuanced theory suggests that acamprosate functions as a "partial co-agonist" at the NMDA receptor. nih.gov This means its effect is state-dependent: it may enhance NMDA receptor activation when activity is low but inhibit it when activity is high, such as during the hyperglutamatergic state of alcohol withdrawal. nih.govnih.gov This modulatory role helps to normalize NMDA receptor function without causing the side effects associated with potent NMDA antagonists. nih.gov Some evidence suggests this interaction may occur at a specific spermidine-sensitive site on the NMDA receptor complex. nih.gov

    Table 2: Research Findings on Acamprosate's Interaction with NMDA Receptors

    Study FindingImplicationSupporting Evidence
    Weak antagonism of NMDA receptorsDirect blockade is not the primary mechanism.Electrophysiological studies showing minimal direct inhibition. nih.govresearchgate.net
    Partial co-agonist activityAcamprosate's effect depends on the level of receptor activation.Studies showing enhancement of NMDA function at low concentrations and inhibition at high concentrations. nih.govnih.gov
    Modulation of NMDA receptor subunit expressionLong-term changes in receptor composition may contribute to its therapeutic effect.Observed up-regulation of specific NMDA receptor subunits (e.g., NR1, NR2B) in the cortex and hippocampus. nih.gov
    Interaction with polyamine siteSuggests an indirect modulatory effect on the NMDA receptor.Acamprosate has been shown to bind to a spermidine-sensitive site. nih.gov

    Metabotropic Glutamate Receptor Hypothesis (mGluR1/mGluR5)

    Another line of investigation suggests that acamprosate's effects on the glutamate system may be mediated through metabotropic glutamate receptors, specifically the mGluR5 subtype. nih.govresearchgate.netdusunenadamdergisi.org The mGluR5 receptor is involved in modulating NMDA receptor activity and neuronal excitability. nih.gov

    The mGluR5 hypothesis posits that acamprosate may act as an antagonist at these receptors. nih.govresearchgate.net Research has shown that the effects of acamprosate in reducing alcohol withdrawal symptoms are absent in mice lacking the mGluR5 receptor, indicating that this receptor is essential for at least some of acamprosate's actions. nih.govnih.govdrugbank.com Furthermore, the neuroprotective effects of acamprosate against certain neurotoxins appear to be mediated through mGluR5 antagonism rather than direct NMDA receptor blockade. nih.govreddit.com This interaction with mGluR5 could indirectly modulate the overactive glutamatergic system seen in alcohol withdrawal. nih.govresearchgate.net However, some in vitro studies have failed to show a direct interaction between acamprosate and mGluR1 or mGluR5 receptors, suggesting the relationship may be complex and indirect. nih.gov

    Calcium Hypothesis: Active Component Attribution

    Acamprosate is administered as acamprosate calcium, a formulation that includes two molecules of N-acetylhomotaurinate (the active moiety) and one calcium ion. nih.gov The Calcium Hypothesis proposes that the calcium component itself may contribute significantly to the therapeutic effects of the drug. wikipedia.org

    Chronic alcohol consumption is known to affect calcium channels and intracellular calcium signaling. nih.govaafp.org It has been suggested that the calcium moiety of acamprosate could play a role in stabilizing these disrupted calcium-dependent processes. aafp.orgdrugbank.com Some research has indicated that the effects of acamprosate calcium on glutamate neurotransmission can be mimicked by calcium chloride, while replacing the calcium with sodium renders the drug inactive. wikipedia.org This has led to the hypothesis that the calcium ion is not merely a vehicle for the N-acetylhomotaurinate but an active component in its own right. wikipedia.org

    Synergy Hypothesis: Combined Molecular Effects of N-acetylhomotaurinate and Calcium

    Building on the individual hypotheses, the Synergy Hypothesis suggests that the therapeutic efficacy of acamprosate calcium arises from the combined or synergistic effects of both the N-acetylhomotaurinate and the calcium ion. nih.gov This theory posits that neither component alone is fully responsible for the observed clinical outcomes.

    According to this hypothesis, the N-acetylhomotaurinate component primarily modulates the glutamate and GABA systems, as described in the preceding sections. nih.gov Concurrently, the calcium ion may act on voltage-gated calcium channels or other calcium-sensitive pathways that are also dysregulated by chronic alcohol use. nih.govdrugbank.com An in vivo microdialysis study demonstrated that while calcium chloride alone can increase dopamine (B1211576) levels in the nucleus accumbens, the combination of sodium acamprosate (N-acetylhomotaurinate) and calcium produced a potentiated effect. nih.gov This suggests that the two components may act through different, yet complementary, mechanisms to restore neuronal stability and reduce the motivation to drink. nih.gov

    Preclinical Investigations: Animal Models and in Vitro Approaches

    Behavioral Pharmacology in Animal Models of Alcohol-Related Behaviors

    Acamprosate (B196724) calcium has been extensively studied in various animal models to elucidate its effects on alcohol-related behaviors. These preclinical investigations have provided crucial insights into its mechanisms of action, particularly concerning the reduction of alcohol consumption, attenuation of withdrawal symptoms, and modulation of relapse-like behaviors.

    Animal experimental studies have consistently shown that acamprosate calcium effectively reduces the voluntary intake of alcohol in rats bred for high alcohol preference. iu.eduhpra.ie This effect is specific to alcohol, as the consumption of food and total fluids remains unaffected. hpra.iecambridge.org The reduction in alcohol intake is dose-dependent. fda.govfda.gov Chronic administration of acamprosate has been demonstrated to decrease alcohol consumption in animal models characterized by excessive drinking. researchgate.net

    Some studies suggest that the calcium component of acamprosate may be the active moiety responsible for its effects. nih.gov In experiments using different animal models of excessive alcohol drinking, alcohol-seeking, and relapse-like behavior, N-acetylhomotaurinate alone (as a sodium salt) was found to be ineffective in reducing operant responding for ethanol (B145695). nih.gov Conversely, calcium salts mimicked the effects of acamprosate in these models. nih.gov

    However, the efficacy of acamprosate in reducing alcohol consumption can be influenced by the experimental paradigm. For instance, in a limited access paradigm with rat strains that spontaneously drink ethanol, the effects of acamprosate were modest and only observed at high doses. oup.com

    Acamprosate's Effect on Voluntary Alcohol Consumption in Animal Models

    Animal Model Key Findings Citations
    Alcohol-preferring rats Reduced voluntary alcohol intake without affecting food or total fluid intake. iu.eduhpra.iecambridge.orgoup.com
    Models of excessive alcohol drinking Chronic administration decreased alcohol consumption. researchgate.net
    Operant responding for ethanol N-acetylhomotaurinate alone was ineffective; calcium salts produced acamprosate-like effects. nih.gov
    Limited access paradigm Modest reduction in alcohol consumption, observed only at high doses. oup.com

    Chronic alcohol consumption leads to a state of neuronal hyperexcitability during withdrawal, which is associated with physical and psychological distress. researchgate.netnih.gov Acamprosate has been shown to mitigate some of these withdrawal-associated behaviors in animal models.

    In rats, acamprosate administration reduced hyperlocomotion, a sign of withdrawal-induced hyperexcitability. nih.gov Animal studies also suggest that acamprosate can modulate the neuronal hyperexcitability characteristic of acute alcohol withdrawal. nih.gov This is thought to be achieved by restoring the balance between inhibitory and excitatory neurotransmission. nih.gov By reducing this post-withdrawal neuronal hyperexcitability, acamprosate may lessen the physiological and psychological distress that drives the desire for alcohol. researchgate.net

    Effects of Acamprosate on Alcohol Withdrawal-Associated Hyperexcitability in Animal Models

    Withdrawal Symptom Effect of Acamprosate Citations
    Hypermobility / Hyperlocomotion Reduced in rats. nih.gov
    Neuronal Hyperexcitability Modulates and reduces this state. researchgate.netnih.gov

    A significant challenge in treating alcohol dependence is the high rate of relapse. Animal models have been instrumental in demonstrating acamprosate's ability to modulate behaviors that mimic relapse. One such model is the "alcohol deprivation effect" (ADE), where a temporary increase in voluntary alcohol intake is observed after a period of abstinence. nih.gov Acamprosate has been shown to diminish this effect. nih.govnih.gov

    Furthermore, acamprosate has been found to be effective in reducing cue-induced reinstatement of alcohol-seeking behavior. nih.govjneurosci.org In these models, environmental cues previously associated with alcohol can trigger a relapse. Studies have shown that while N-acetylhomotaurinate by itself is ineffective, calcium salts can produce acamprosate-like effects in a cue-induced reinstatement paradigm. nih.gov

    The drug's ability to prevent relapse is thought to be linked to its capacity to attenuate conditioned opponent processes associated with alcohol-related cues. researchgate.net This suggests that acamprosate may help to revise neurobiologically fixed learning procedures related to craving and conditioned withdrawal.

    Acamprosate's Modulation of Relapse-Like Behaviors in Animal Models

    Behavior Model Key Findings Citations
    Alcohol Deprivation Effect (ADE) Attenuates the temporary increase in alcohol intake after abstinence. nih.govnih.gov
    Cue-Induced Reinstatement Reduces reinstatement of alcohol-seeking behavior triggered by cues. nih.govjneurosci.org

    Beyond acute withdrawal, acamprosate also appears to attenuate conditioned reactions, sometimes referred to as "pseudo-withdrawal," and opponent processes that are triggered by cues associated with drinking. nih.govresearchgate.net This effect is crucial as it may explain the substance's efficacy in preventing relapse even after the physical symptoms of withdrawal have subsided. nih.gov It is suggested that acamprosate helps to reduce the conditioned effect of alcohol and the negative reinforcement associated with addiction. researchgate.net

    Acamprosate's Impact on Conditioned Responses

    Phenomenon Effect of Acamprosate Citations
    Conditioned Reactions / Pseudo-withdrawal Attenuates these responses to drinking-related cues. nih.govresearchgate.net
    Conditioned effect of alcohol Reduces the conditioned effect. researchgate.net

    Neurophysiological and Electrophysiological Studies

    In vitro studies have provided a deeper understanding of the neuronal mechanisms underlying the behavioral effects of acamprosate calcium.

    Intracellular recordings from rat neocortical neurons in vitro have revealed that acamprosate can reduce both excitatory and inhibitory postsynaptic potentials. nih.gov Specifically, acamprosate was found to decrease the depolarizing responses evoked by excitatory amino acids such as L-glutamate, L-aspartate, L-homocysteate, and N-methyl-D-aspartate (NMDA). nih.gov However, it did not alter the responses to gamma-aminobutyric acid (GABA). nih.gov

    These findings suggest that acamprosate reduces the postsynaptic efficacy of excitatory amino acid neurotransmitters, thereby lowering neuronal excitability in the neocortex. nih.gov This modulation of excitatory neurotransmission is a key aspect of its proposed mechanism of action. nih.gov The ability of acamprosate to reduce excitatory postsynaptic potentials in the presence of excitatory neurotransmitters has shifted the focus of research towards its potential antiglutamatergic activity. nih.gov

    In Vitro Effects of Acamprosate on Neocortical Neurons

    Parameter Effect of Acamprosate Citations
    Excitatory Postsynaptic Potentials (EPSPs) Reduced. nih.gov
    Inhibitory Postsynaptic Potentials (IPSPs) Reduced. nih.gov
    Responses to Excitatory Amino Acids (e.g., L-glutamate, NMDA) Decreased. nih.gov
    Responses to GABA Unaltered. nih.gov
    Neuronal Excitability Lowered. nih.gov

    Neurochemical Profiling in Animal Brain Tissues

    Direct Measurement of Neurotransmitter Levels in Specific Brain Regions (e.g., nucleus accumbens glutamate (B1630785), dopamine (B1211576), taurine)

    Preclinical studies utilizing in vivo microdialysis in rats have provided critical insights into the neurochemical effects of acamprosate calcium in specific brain regions, particularly the nucleus accumbens (NAc), a key area in the brain's reward circuitry.

    Research has shown that acamprosate can influence glutamate levels, a primary excitatory neurotransmitter. During alcohol withdrawal, there is a notable increase in glutamate levels in the NAc, which is thought to contribute to the state of hyperexcitability. nih.govumich.edu Acamprosate has been found to block this withdrawal-induced surge in glutamate. nih.govresearchgate.net Furthermore, in ENT1 null mice, a genetic model with altered responses to alcohol, acute acamprosate treatment was observed to decrease the combined levels of glutamate and glutamine (Glx) in the NAc. nih.gov

    Acamprosate also modulates dopamine, a neurotransmitter central to reward and motivation. Studies have demonstrated that local perfusion of acamprosate into the NAc of freely moving rats causes a concentration-dependent increase in extracellular dopamine levels. researchgate.netnih.gov This effect is thought to be mediated through NMDA receptors. nih.gov Interestingly, co-administration of calcium chloride and sodium N-acetylhomotaurinate, the two components of acamprosate, produced an enhanced dopamine output in the NAc compared to either substance alone, suggesting a synergistic action. gu.se

    The compound also affects taurine (B1682933) levels, an amino acid with neuromodulatory and inhibitory properties. Acamprosate has been shown to promote the release of taurine in the brain. nih.gov In vivo microdialysis studies have confirmed that acamprosate administration leads to increased extracellular taurine levels in the nucleus accumbens. gu.seresearchgate.net This elevation in taurine may contribute to the reduction of neuronal hyperexcitability. nih.gov

    Table 1: Effects of Acamprosate Calcium on Neurotransmitter Levels in the Nucleus Accumbens of Animal Models

    Neurotransmitter Animal Model Effect of Acamprosate Citation
    Glutamate Rats (alcohol withdrawn) Blocks withdrawal-induced increase nih.govresearchgate.net
    Glutamate + Glutamine (Glx) ENT1 null mice Decrease nih.gov
    Dopamine Rats Concentration-dependent increase researchgate.netnih.gov
    Dopamine Rats Enhanced output with co-administration of calcium and N-acetylhomotaurinate gu.se
    Taurine Rats Increase in extracellular levels nih.govgu.seresearchgate.net

    Analysis of Enzyme Expression and Activity (e.g., neuronal NO synthase)

    The glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor, is closely linked with the activity of neuronal nitric oxide synthase (nNOS). The activation of NMDA receptors leads to an influx of calcium, which in turn can activate nNOS to produce nitric oxide (NO). gu.se While the direct effects of acamprosate on nNOS expression and activity are not extensively detailed in the provided context, its modulation of NMDA receptor function suggests an indirect influence. Chronic alcohol exposure leads to an upregulation and increased sensitivity of NMDA receptors. wikipedia.orgnih.gov During withdrawal, the subsequent surge in glutamate over-activates these receptors, potentially leading to excitotoxicity. wikipedia.org Acamprosate is believed to counteract this by reducing NMDA receptor-mediated activity. patsnap.comnih.gov By dampening the excessive activation of NMDA receptors, acamprosate would consequently be expected to modulate the downstream signaling pathways, including the activation of nNOS. However, one study noted that while acamprosate reversed alcohol-induced cognitive deficits, it did not alter concurrent changes in synaptic transmission or membrane excitability in the medial prefrontal cortex, suggesting its pharmacological targets for cognitive recovery may lie elsewhere. nih.gov

    Cognitive and Affective Domain Studies in Animal Models

    Amelioration of Alcohol-Induced Cognitive Deficits (e.g., attention shifting, object recognition)

    Chronic intermittent ethanol (CIE) exposure in animal models has been shown to induce significant cognitive deficits, particularly in executive functions governed by the prefrontal cortex. nih.gov Studies have specifically demonstrated that CIE-treated mice exhibit impairments in tasks measuring cognitive flexibility, such as attentional set-shifting and novel object recognition. researchgate.netnih.govresearchgate.net

    Interestingly, the pro-cognitive effects of acamprosate appear to be linked to its calcium component. Studies comparing the effects of acamprosate, calcium chloride, and a sodium salt version of N-acetylhomotaurinate found that both acamprosate and calcium chloride effectively reversed the cognitive deficits induced by chronic alcohol exposure to a similar degree. researchgate.netnih.gov In contrast, the sodium salt of N-acetylhomotaurinate was ineffective, suggesting that the calcium moiety is the active component responsible for the amelioration of these cognitive deficits. researchgate.netnih.gov These findings suggest that the improved regulation of drug intake observed with acamprosate treatment may be, at least in part, related to its ability to restore cognitive function. researchgate.net

    Table 2: Effects of Acamprosate Calcium on Alcohol-Induced Cognitive Deficits in Animal Models

    Cognitive Task Animal Model Effect of Chronic Alcohol Effect of Acamprosate Citation
    Attentional Set-Shifting Mice Deficits/Impaired cognitive flexibility Ameliorated deficits, improved performance, reduced perseveration nih.govresearchgate.netnih.gov
    Novel Object Recognition Mice Deficits Ameliorated deficits researchgate.netnih.govresearchgate.net

    Assessment of Antidepressant-like Effects

    In addition to its effects on alcohol-related behaviors, preclinical studies have investigated the potential antidepressant-like properties of acamprosate calcium. While some sources state that acamprosate exhibits negligible antidepressant activity in animal models outside of its effects on alcohol dependence fda.govrxlist.com, other studies provide evidence to the contrary.

    Using the tail suspension test (TST) in C57BL/6J mice, a common behavioral paradigm for assessing antidepressant potential, acamprosate was found to exhibit an antidepressant-like effect. medchemexpress.commedchemexpress.comnih.gov Administration of acamprosate resulted in a decreased immobility time in the TST, which is indicative of an antidepressant-like response. medchemexpress.commedchemexpress.com This effect was observed at various doses. nih.gov

    Further investigation into the mechanism of this effect suggests the involvement of the glutamatergic system. The antidepressant-like activity of acamprosate in the TST was reportedly antagonized by a positive allosteric modulator of the mGlu5 receptor and by NMDA, indicating that the blockade of NMDA and mGlu5 receptors is crucial for this action. nih.gov These findings suggest that acamprosate's modulation of glutamatergic neurotransmission may underlie its potential antidepressant-like effects. nih.gov

    Molecular and Genetic Methodologies in Preclinical Research

    The exploration of acamprosate calcium's mechanism of action has been significantly advanced through the use of sophisticated molecular and genetic techniques in preclinical settings. These methodologies allow for a deeper understanding of how the compound interacts with biological systems at the molecular level, providing insights into its therapeutic effects.

    Investigation of Gene Expression Profiles

    Preclinical investigations into acamprosate calcium have utilized gene expression profiling to understand its impact on neuronal systems. Although direct, comprehensive studies detailing genome-wide expression changes induced by acamprosate are not extensively documented in the provided results, the existing research points towards its influence on genes related to neurotransmitter systems. researchgate.netresearchgate.net The primary mechanism of acamprosate is thought to involve the modulation of the glutamatergic and GABAergic systems, which are disrupted by chronic alcohol consumption. dusunenadamdergisi.org This suggests that acamprosate likely influences the expression of genes encoding for receptors, transporters, and signaling molecules within these pathways.

    Studies have shown that chronic alcohol exposure leads to adaptive changes in the brain, including the upregulation of the N-methyl-D-aspartate (NMDA) glutamate receptor system. nih.govresearchgate.net Acamprosate is believed to counteract this by normalizing the balance between excitatory and inhibitory neurotransmission. nih.gov This normalization process would inherently involve changes in the expression of relevant genes. For instance, research has alluded to the possibility of identifying specific acamprosate-induced genetic changes which could lead to the development of more targeted therapies. nih.gov

    A study using induced pluripotent stem cell-derived forebrain astrocytes identified a set of genes responsive to ethanol that could also be regulated by acamprosate. nih.gov This highlights the potential of acamprosate to reverse alcohol-induced changes in gene expression. Furthermore, transcriptome profiling has been employed in broader addiction research to understand the molecular signatures of substance use disorders, providing a framework for how acamprosate's effects on gene expression might be studied. ucl.ac.ukzi-mannheim.de

    Analysis of Epigenetic Modifications

    Epigenetic modifications, which are changes that alter gene activity without changing the DNA sequence, play a crucial role in the long-term adaptations seen in alcohol dependence. dusunenadamdergisi.org These modifications include processes like DNA methylation and histone acetylation. The research into acamprosate's effects on these epigenetic mechanisms is an emerging area.

    While direct evidence of acamprosate-induced epigenetic changes from the provided search results is limited, the link between alcohol dependence and epigenetic alterations is well-established. dusunenadamdergisi.org Chronic alcohol use can lead to changes in histone acetylation and demethylation, which in turn affect gene expression related to addiction. dusunenadamdergisi.org Given that acamprosate helps to normalize brain function in alcohol dependence, it is plausible that it may exert its effects in part by reversing or mitigating these alcohol-induced epigenetic changes.

    The identification of specific epigenetic changes induced by acamprosate could provide valuable biomarkers for treatment response and lead to the development of novel therapeutic strategies. nih.gov Future research in this area is needed to fully elucidate the role of epigenetics in the mechanism of action of acamprosate.

    Utilization of Genetically Modified Animal Models (e.g., mutant mice with altered glutamate levels)

    Genetically modified animal models have been instrumental in dissecting the neurobiological mechanisms of acamprosate. These models allow researchers to investigate the drug's effects in the context of specific genetic alterations that mimic aspects of alcohol dependence.

    A significant example is the use of Per2Brdm1 mutant mice, which have a deletion in the Per2 clock gene. researchgate.netunifr.ch These mice exhibit increased extracellular glutamate levels and a higher preference for alcohol. researchgate.netunifr.ch Studies have shown that acamprosate administration normalizes both the elevated glutamate levels and the excessive alcohol consumption in these mutant mice, providing strong evidence for its role in modulating the glutamatergic system. researchgate.netunifr.chphysiology.org

    Another important model involves mice lacking the metabotropic glutamate receptor 5 (mGluR5). oup.com Research in these knockout mice has helped to clarify the role of this specific receptor in the effects of acamprosate. For instance, acamprosate was found to reduce the severity of ethanol-induced withdrawal in wild-type mice, an effect that was altered in mGluR5 knockout mice, suggesting the involvement of this receptor in acamprosate's mechanism. oup.com

    Furthermore, ENT1 knockout mice, which model adenosine-mediated increases in glutamate signaling seen in alcoholism, have also been used. nih.gov In these mice, acamprosate significantly reduced ethanol drinking, an effect associated with the normalization of glutamate and glutamine levels in the nucleus accumbens. nih.gov

    The table below summarizes key findings from studies using genetically modified animal models to investigate acamprosate's effects.

    Animal ModelGenetic AlterationKey Findings with Acamprosate AdministrationReference(s)
    Per2Brdm1 Mutant Mice Deletion in the Period2 (Per2) clock geneNormalizes elevated extracellular glutamate levels and reduces increased alcohol intake. researchgate.netunifr.chphysiology.org researchgate.netunifr.chphysiology.org
    mGluR5 Knockout Mice Lack of metabotropic glutamate receptor 5Alters the withdrawal-reducing effects of acamprosate, indicating mGluR5 involvement. oup.com oup.com
    ENT1 Knockout Mice Lack of equilibrative nucleoside transporter 1Reduces ethanol drinking and normalizes glutamate and glutamine levels in the nucleus accumbens. nih.gov nih.gov

    Pharmacokinetics and Pharmacodynamics in Preclinical Contexts

    Absorption Kinetics and Bioavailability Considerations

    Acamprosate (B196724) calcium is absorbed via the paracellular route in the gastrointestinal tract colab.wsnih.govresearchgate.net. Studies indicate that oral absorption is generally rapid but limited, contributing to its relatively low bioavailability. In humans, the absolute oral bioavailability of acamprosate is approximately 11% researchgate.netnih.govfda.govnih.govnih.govnih.gov. In rodent models, bioavailability has been reported to be around 20% nih.gov. Oral absorption of acamprosate calcium shows considerable variability and is typically less than 10% of the ingested dose within the first 24 hours medsinfo.com.aunps.org.aunps.org.au. The administration of acamprosate as enteric-coated tablets contributes to a slow and sustained absorption, behaving akin to a modified-release medication nih.gov. Concomitant intake of food can diminish the bioavailability of acamprosate; studies show that food reduces oral absorption by approximately 20% compared to administration in a fasting state nih.govnps.org.auhpra.ie. However, this reduction is generally considered to lack clinical significance, and no dose adjustments are typically necessary with regard to meals nih.gov.

    Distribution Volume and Tissue Disposition

    Following intravenous administration, the volume of distribution (Vd) for acamprosate has been estimated to be between 72 to 109 liters, approximating 1 L/kg of body weight researchgate.netmedsinfo.com.audrugbank.comfda.govhres.ca. At steady-state concentrations achieved after repeated oral dosing, the volume of distribution is reported to be around 20 liters colab.wsnih.govresearchgate.netdrugbank.com, with some sources indicating approximately 24 liters hres.ca. Animal studies have demonstrated that acamprosate can cross the blood-brain barrier, which is crucial for its central nervous system activity researchgate.net.

    Biotransformation Pathways (e.g., absence of metabolism)

    A key pharmacokinetic characteristic of acamprosate calcium is its lack of metabolism. Acamprosate does not undergo biotransformation in the liver or elsewhere in the body following either oral or intravenous administration colab.wsnih.govresearchgate.netnih.govnih.govnih.govnps.org.aunps.org.audrugbank.comfda.govhres.caqbdpharmaceuticals.com. This absence of metabolism means that its pharmacokinetics are not significantly altered by hepatic dysfunction nih.govnih.govmedsinfo.com.aunps.org.aunps.org.auqbdpharmaceuticals.com.

    Excretion Pathways and Renal Clearance Mechanisms

    The primary route for the elimination of acamprosate from the body is through the kidneys nih.govresearchgate.netnih.govnih.govnps.org.audrugbank.comfda.govqbdpharmaceuticals.com. Acamprosate is excreted unchanged in the urine nih.govresearchgate.netnih.govnih.govnih.govnps.org.au. Approximately half of the administered dose is eliminated as unchanged acetyl-homotaurine in the urine, with the other half potentially being eliminated via biliary excretion colab.wsdrugbank.com. There is a direct, linear relationship observed between creatinine (B1669602) clearance values and the total apparent plasma clearance, renal clearance, and plasma half-life of acamprosate medsinfo.com.aunps.org.aunps.org.auhpra.iefda.govqbdpharmaceuticals.com. This indicates that renal function plays a critical role in the drug's elimination.

    Protein Binding Characteristics

    Acamprosate calcium exhibits negligible binding to plasma proteins colab.wsnih.govresearchgate.netnih.govnih.govmedsinfo.com.aunps.org.audrugbank.comfda.govhres.caqbdpharmaceuticals.com. This characteristic is significant as it implies that the unbound fraction of the drug is readily available for distribution and elimination, and it is unlikely to be displaced from protein binding sites by other co-administered medications.

    Terminal Elimination Half-Life

    The terminal elimination half-life of acamprosate varies depending on the route of administration. Following intravenous infusion, the half-life is reported to be approximately 3 to 3.2 hours colab.wsfda.govnih.govnih.govdrugbank.com. However, after oral administration, particularly with enteric-coated tablets, a flip-flop pharmacokinetic mechanism can occur, leading to a significantly longer terminal elimination half-life. This oral half-life typically ranges from 20 to 33 hours nih.govnps.org.aunps.org.audrugbank.comfda.govhres.ca, with some sources reporting values between 13 to 28.4 hours medsinfo.com.aunps.org.aunps.org.au or around 32 hours nih.gov. In contrast, rodent species exhibit a much shorter elimination half-life, reported to be around 30 minutes nih.gov.

    Chemical Synthesis and Advanced Material Preparation of Acamprosate Calcium

    Classical Synthetic Methodologies

    The synthesis of the homotaurine precursor presents its own challenges. One approach starts from 1,3-propane sultone, which reacts with ammonia (B1221849). thieme-connect.comirost.ir However, this reaction can produce isomeric sulfonamide byproducts. thieme-connect.com An alternative classical method involves a two-step reaction from 3-aminopropanol, which requires the use of gaseous hydrogen chloride to form a reactive chloramine (B81541) intermediate that is then sulfonylated. thieme-connect.com

    A more direct classical synthesis involves the acylation of 3-aminopropane-1-sulfonic acid. In this two-step process, the first step is the nucleophilic attack of ammonia on 1,3-propane sultone to create the 3-aminopropane-1-sulfonic acid intermediate. irost.ir In the subsequent step, this intermediate is acylated using a mixture of acetic acid and acetic anhydride (B1165640), followed by the addition of calcium hydroxide (B78521) to form the final calcium salt. irost.ir This method can achieve a yield of around 92%. irost.ir

    The key steps in a typical two-step classical synthesis are:

    Formation of 3-aminopropane-1-sulfonic acid: Gaseous ammonia is introduced to a solution of 1,3-propane sultone in a solvent like acetone (B3395972). The resulting solid is then filtered and recrystallized. irost.ir

    Synthesis of Acamprosate (B196724) Calcium: The 3-aminopropane-1-sulfonic acid is dissolved in water, to which a mixture of acetic acid and acetic anhydride is added. A solution of calcium hydroxide is then introduced to form the calcium salt. The product is solidified by adding ethanol (B145695), then filtered and dried. irost.ir

    Innovative and Scalable Synthetic Routes (e.g., one-pot processes)

    This innovative route involves the nucleophilic opening of commercially available 1,3-propanesultone with potassium acetamide (B32628). thieme-connect.comthieme-connect.comresearchgate.net The potassium acetamide is typically generated in situ from acetamide and a strong base like potassium tert-butoxide in a solvent such as N,N-dimethylformamide (DMF). thieme-connect.comresearchgate.net This is followed by an in situ cation exchange through the addition of calcium chloride at a controlled pH. thieme-connect.comthieme-connect.comresearchgate.net This one-pot process avoids the isolation of intermediates and simplifies the workup procedure, resulting in yields of 74–77% with a purity higher than 95%. thieme-connect.comthieme-connect.comresearchgate.netx-mol.com

    The key advantages of this one-pot synthesis include:

    Efficiency: It condenses a multi-step process into a single operational pot, saving time and resources. thieme-connect.comthieme-connect.com

    Scalability: The procedure is robust and suitable for large-scale industrial manufacturing. thieme-connect.comthieme-connect.com

    Simplified Workup: It avoids complex purification of intermediates and uses a straightforward precipitation and filtration process. thieme-connect.comthieme-connect.com

    Improved Safety Profile: The process avoids the use of reactive chloramines. thieme-connect.comthieme-connect.com Although it uses the toxic 1,3-propanesultone, its high reactivity ensures it is not detected in the final isolated product. thieme-connect.comthieme-connect.com

    Advanced Purification Protocols

    The purity of the final acamprosate calcium product is critical. Advanced purification protocols are often integrated into the synthesis process itself. In the innovative one-pot synthesis, a key purification step involves the selective precipitation of the product. thieme-connect.comresearchgate.net After the cation exchange with calcium chloride, a cosolvent, typically 2-propanol (IPA), is added to the reaction mixture. thieme-connect.comthieme-connect.comresearchgate.net This addition facilitates the selective precipitation of acamprosate calcium while inorganic salts, such as potassium chloride, remain in solution and can be removed. thieme-connect.comresearchgate.net

    Further purification of crude acamprosate calcium can be achieved through recrystallization. A common method involves dissolving the crude product in heated water (50–60 °C) to obtain a clear solution, followed by the dropwise addition of an anti-solvent like methanol. thieme-connect.com The solution is then cooled, often with seeding, to induce crystallization, yielding a product with enhanced purity (e.g., 98% by HPLC). thieme-connect.com

    Another advanced protocol focuses on obtaining specific polymorphic forms of the compound. For instance, a triclinic polymorph (Form B) can be prepared by dissolving acamprosate calcium in water at a temperature between 60°C and the solution's boiling point. google.comnih.gov Isopropyl alcohol is then added slowly while maintaining the high temperature, causing the desired polymorph to precipitate. google.comnih.gov The mixture is stirred for an extended period at this temperature before the solid is filtered while still hot and washed. google.comnih.gov This process not only purifies the compound but also controls its crystalline structure. google.com

    Particle Engineering and Micronization Techniques

    Particle engineering is employed to modify the physicochemical properties of active pharmaceutical ingredients to improve their performance, such as dissolution rate and bioavailability. nih.govmdpi.com For a compound like acamprosate calcium, which is reported to be poorly water-soluble, reducing particle size through micronization is an effective strategy. irost.irnih.gov

    An in situ micronization method has been developed for acamprosate calcium, which combines the purification and particle size reduction steps into a single process. irost.ir This technique utilizes a precipitation method where water acts as a solvent and acetone serves as an anti-solvent. irost.ir The general procedure involves preparing a saturated solution of acamprosate calcium in water at an elevated temperature (e.g., 60°C) with stirring. A solution containing a surfactant dissolved in the anti-solvent (acetone) is then added dropwise. This causes the rapid precipitation of micron-sized particles, which are subsequently filtered and dried. irost.ir The resulting micronized particles have been shown to have a particle size of less than 10 µm, with high purity (99.7%). irost.irirost.ir

    The reduction of particle size dramatically increases the surface area of the drug, which, according to the Noyes-Whitney equation, can lead to a significant enhancement in the dissolution rate. irost.ir Kinetic solubility studies have demonstrated the effectiveness of micronization on acamprosate calcium. irost.irirost.ir

    The results showed that micronized acamprosate calcium reached solution saturation significantly faster than the bulk, unprocessed material. irost.ir

    SampleParticle SizeTime to Saturation
    Micronized Acamprosate Calcium< 10 µm~15 minutes
    Bulk Acamprosate Calcium70-100 µm~35 minutes

    This table is based on data from kinetic solubility studies comparing micronized and bulk acamprosate calcium. irost.ir

    This improved dissolution profile is a critical attribute, as it can be a rate-limiting factor for absorption and bioavailability. irost.ir

    Surfactants play a crucial role as surface activators or stabilizers in the micronization process. irost.irnih.gov For acamprosate calcium, which is an ionic compound, nonionic surfactants are preferred to avoid potential ion-exchange interactions that could occur with ionic surfactants. irost.ir These surfactants adsorb onto the surface of the newly formed crystals, inhibiting their growth and aggregation, thereby leading to smaller and more stable particles. researchgate.net

    In the development of micronized acamprosate calcium, various nonionic surfactants have been investigated to determine their effectiveness in controlling particle size and maximizing process yield. irost.ir The choice of surfactant and process parameters like stirring speed can significantly impact the outcome. irost.ir

    Nonionic SurfactantYield of Micronized Particles (%)
    Tween 8046
    Tween 4082
    Triton-X-100 94
    PEG 60030
    PEG 30060
    PEG 20070

    This table shows the yield of micronized acamprosate calcium prepared using different nonionic surfactants at a stirring speed of 600 rpm. irost.ir

    Studies found that Triton-X-100 provided the highest yield (94%) of micronized particles at an optimal stirring speed of 600 rpm. irost.ir The use of these surfactants is integral to the in situ micronization method, enabling the production of highly pure acamprosate calcium with a significantly reduced particle size and improved dissolution characteristics. irost.irirost.ir

    Emerging Research Frontiers and Methodological Innovations for Acamprosate Calcium

    Elucidation of Putative Novel Molecular Targets

    While acamprosate (B196724) calcium's modulation of N-methyl-D-aspartate (NMDA) and gamma-aminobutyric acid (GABA) receptors is well-documented, current research is investigating potential novel molecular targets that may contribute to its therapeutic effects. Studies have suggested interactions with glycine (B1666218) receptors, where acamprosate has been shown to increase dopamine (B1211576) and taurine (B1682933) levels in the nucleus accumbens nih.gov. Furthermore, there is ongoing investigation into the compound's potential influence on GABAB receptors nih.gov. Despite extensive research, the precise molecular targets underlying all of acamprosate's observed effects remain an active area of investigation, with some findings suggesting indirect mechanisms or interactions at sites beyond the primary glutamate (B1630785) receptor complexes nih.govnih.gov.

    Comprehensive Analysis of Calcium's Contribution to Pharmacological Action

    A significant avenue of emerging research focuses on the role of the calcium moiety within acamprosate calcium. Several studies indicate that calcium may be the primary active component responsible for the drug's pharmacological effects. Preclinical investigations have demonstrated that replacing calcium with sodium results in an inactive compound, while calcium chloride exhibits similar effects on glutamate neurotransmission. Moreover, calcium carbonate has shown comparable craving-reducing effects in human alcoholics nih.govwikipedia.orgresearchgate.net. These findings suggest that the calcium ion itself plays a crucial role in mediating acamprosate's therapeutic actions, prompting further research into how calcium homeostasis is modulated by the compound researchgate.net.

    Refinement and Development of Preclinical Models for Complex Dependence Phenotypes

    Advancing the understanding of alcohol dependence requires increasingly sophisticated preclinical models that accurately capture the multifaceted nature of the disorder. Current research trends emphasize the integration of molecular biology, animal models, and advanced imaging techniques researchgate.netnih.gov. The development and refinement of these models are critical for evaluating the efficacy of acamprosate calcium and other potential therapeutics. Studies are increasingly linking preclinical findings from these models with clinical observations to better predict therapeutic outcomes and to dissect the complex neurobiological underpinnings of alcohol dependence and relapse researchgate.netnih.gov.

    Interdisciplinary Research Integrating Molecular Biology, Animal Models, and Advanced Imaging Techniques

    The complexity of alcohol dependence necessitates an interdisciplinary approach to research. Modern investigations into acamprosate calcium are increasingly integrating molecular biology techniques, detailed animal models of addiction, and advanced neuroimaging modalities. This integrated approach allows for a more comprehensive understanding of the drug's mechanisms, from cellular and molecular changes to behavioral outcomes researchgate.netuni-goettingen.deuni-goettingen.de. For instance, studies have examined gene expression changes related to GABAA and NMDA receptors following acamprosate treatment in animal models patsnap.com, while neuroimaging studies aim to elucidate its effects on brain circuitry in vivo.

    Investigation of Acamprosate Calcium's Role in Oxidative Stress Regulation

    Emerging research highlights a potential role for acamprosate calcium in modulating oxidative stress, a process implicated in the neurobiological consequences of chronic alcohol consumption.

    Modulatory Effects on Mitochondrial Oxidative Stress

    Alcohol intake can lead to increased production of reactive oxygen species (ROS), particularly through mitochondrial oxidative stress researchgate.net. Studies suggest that acamprosate calcium may exert a modulatory effect on antioxidant levels, potentially linked to its influence on calcium regulation researchgate.netdergipark.org.tr. Research has indicated that acamprosate can modulate alcohol-induced oxidative stress and alter antioxidant vitamin levels in alcoholic patients researchgate.netdergipark.org.tr. Furthermore, acamprosate has demonstrated neuroprotective effects by reducing oxidative stress in models of brain injury nih.gov. The involvement of mitochondria in ROS generation, especially during calcium overload, positions them as a key area of investigation for acamprosate's antioxidant potential nih.gov.

    Interrelationship with Intracellular Calcium Homeostasis and Reactive Oxygen Species Production

    There exists a significant bidirectional interplay between intracellular calcium homeostasis and the production of reactive oxygen species (ROS) nih.govnih.govnih.gov. Elevated intracellular calcium levels can stimulate mitochondrial activity, leading to increased ROS generation. Conversely, ROS can influence calcium signaling pathways, creating a self-amplifying loop that contributes to cellular damage nih.govnih.govnih.gov. Acamprosate's known effects on modulating intracellular calcium levels are therefore of particular interest in understanding its potential impact on ROS production researchgate.netdergipark.org.tr. By potentially decreasing intracellular calcium, acamprosate may mitigate calcium-induced ROS generation and contribute to neuronal repair and antioxidant defense dergipark.org.tr. Its role in reducing calpain activity, a calcium-dependent protease involved in cell death pathways triggered by calcium overload, further underscores this connection nih.govscience.gov.

    Compound List:

    Acamprosate calcium

    Acamprosate

    Homotaurine

    Taurine

    GABA (gamma-aminobutyric acid)

    Glutamate

    NMDA (N-methyl-D-aspartate)

    GABAA receptors

    GABAB receptors

    mGluR5 (metabotropic glutamate receptor 5)

    Calcium chloride

    Calcium carbonate

    Sodium acetylhomotaurinate

    Glycine receptors

    Dopamine

    ROS (Reactive Oxygen Species)

    Calpain

    Calmodulin

    Cyclosporine

    Nitric Oxide

    Cytochromes c

    Melatonin

    Cardiolipin

    Mitochondrial Membrane Transport Proteins

    Mitochondrial Permeability Transition Pore

    NADPH oxidase

    STAT6

    N-terminal-Jun-kinase

    GSH-Px (Glutathione Peroxidase)

    MDA (Malondialdehyde)

    Vitamin E (α-tocopherol)

    Vitamin C (ascorbic acid)

    Vitamin A (retinol)

    β-carotene

    Alprazolam

    Ibudilast

    PDE4B

    Verapamil

    Lithium

    Glycine

    N-acetyl-L-cysteine (NAC)

    TRPM2 (Transient Receptor Potential Melastatin 2)

    Zinc

    TNF-α (Tumor Necrosis Factor-alpha)

    PARP-1 (Poly ADP-ribose polymerase-1)

    ADPR (ADP-ribose)

    Gria2

    GluA1-4

    Grm1

    SST-INs (Somatostatin-expressing Interneurons)

    PV-INs (Parvalbumin-expressing Interneurons)

    Mechanistic Studies on Effects in Smooth Muscle Contractility

    Emerging research has begun to elucidate the mechanistic underpinnings of Acamprosate calcium's influence on smooth muscle contractility, particularly within the gastrointestinal tract. Studies indicate that Acamprosate calcium exerts its effects through modulation of calcium channels, a critical component in the excitation-contraction coupling process of smooth muscle cells. This interaction leads to a reduction in smooth muscle contractions and motility.

    Mechanism of Action in Smooth Muscle:

    Acamprosate calcium is understood to affect the functioning of smooth muscles primarily due to its activity on calcium channels dergipark.org.trnih.gov. Calcium ions play a pivotal role in initiating and maintaining smooth muscle contraction by activating myosin light chain kinase (MLCK), which phosphorylates myosin and leads to cross-bridge cycling nih.gov. Acamprosate calcium is believed to inhibit the entry of calcium into cells and may also reduce calcium release from intracellular stores dergipark.org.trnih.gov. This disruption of calcium homeostasis directly impacts the contractility of smooth muscle tissues.

    Experimental Findings in Gastrointestinal Smooth Muscle:

    Research conducted using isolated organ bath techniques on rat models has provided specific data regarding Acamprosate calcium's impact on small intestinal contractility. These studies compared the contractile responses of isolated small intestinal tissues from different experimental groups: a control group, an alcohol group, an Acamprosate group, and a combined alcohol and Acamprosate group.

    The findings consistently demonstrated a significant reduction in small intestinal contractions across groups treated with Acamprosate calcium, either alone or in combination with alcohol, compared to the control group. Notably, the study reported that Acamprosate calcium's effect in reducing small intestinal contractions was more pronounced than alcohol's own contraction-reducing effect dergipark.org.trdergipark.org.tr.

    GroupMean Small Intestine Contractions (Arbitrary Units)Standard Deviationp-value vs. Control
    Control[Data Not Explicitly Quantified in Search Results][N/A]-
    AlcoholSignificantly Lower than Control[N/A]< 0.001
    AcamprosateSignificantly Lower than Control[N/A]< 0.001
    Alcohol + AcamprosateSignificantly Lower than Control and Alcohol Group[N/A]< 0.001

    Note: The table above is a representation of the findings. Exact numerical mean values for contractions were not provided in the source material, but the significant reduction and comparative effects are clearly stated.

    These results underscore Acamprosate calcium's direct influence on the mechanical activity of smooth muscle tissue, specifically within the small intestine, by modulating calcium flux pathways dergipark.org.trdergipark.org.tr.

    Compound List:

    Acamprosate calcium

    Ethanol (B145695)

    Glutamate

    GABA (gamma-aminobutyric acid)

    Calcium

    Taurine

    Acetylhomotaurine

    N-methyl-D-aspartate (NMDA)

    Myosin light chain kinase (MLCK)

    Myosin light chain phosphatase (MLCP)

    Myosin light chain (MLC)

    Protein Kinase C (PKC)

    Protein Kinase C-potentiated phosphatase inhibitor protein-17 kDa (CPI-17)

    Myosin phosphatase targeting subunit 1 (MYPT1)

    Adenosine (B11128) triphosphate (ATP)

    Cyclic adenosine monophosphate (cAMP)

    Cyclic guanosine (B1672433) monophosphate (cGMP)

    Nitric oxide (NO)

    Inositol triphosphate (IP₃)

    Diacylglycerol (DAG)

    Ryanodine receptors (RyRs)

    Inositol 1,4,5-trisphosphate receptors (IP₃Rs)

    Voltage-dependent calcium channels (VDCCs)

    Store-operated calcium entry (SOCE)

    Transient receptor potential (TRP) channels

    Calcium-activated chloride channels (CaCC)

    Potassium channels (K⁺ channels)

    Calcium-activated potassium channels (BKCa channels)

    Chloride channels (Cl⁻ channels)

    Endothelin-1

    Angiotensin II

    Vasopressin

    Acetylcholine

    Norepinephrine

    Adenosine

    Prostacyclin (PGI₂)

    Magnesium

    Calcium carbonate

    Calcium chloride

    Sodium

    Fosfomycin

    Naltrexone (B1662487)

    Lorazepam

    Thiamine

    Disulfiram

    Selective serotonin (B10506) reuptake inhibitors (SSRIs)

    Dopamine

    L-cystine

    Glutamate transporters

    Nox5

    VAS2870

    Tacrolimus (FK506)

    Hydrogen sulfide (B99878) (H₂S)

    Kainic acid

    Gallamine triiodoethylate

    Q & A

    Q. What validated analytical methods are available for quantifying Acamprosate calcium in pharmaceutical formulations, and how do they compare in sensitivity and practicality?

    A conductometric method using distilled water as a solvent has been validated per ICH guidelines, offering linearity between 50–250 µg/ml, LOD of 6.05 µg/ml, and LOQ of 18.34 µg/ml . This method is cost-effective and avoids organic solvents, unlike capillary electrophoresis or LCMS techniques, which require expensive instrumentation and hazardous chemicals . Researchers should prioritize method selection based on matrix complexity, required precision (RSD <2% for intra-day precision), and resource availability.

    Q. What preclinical evidence supports the role of calcium in Acamprosate’s anti-relapse mechanism?

    Spanagel et al. (2014) demonstrated that calcium ions in Acamprosate calcium (Ca-AOTA) mediate its anti-relapse effects by modulating neuronal calcium flux, independent of glutamate receptor antagonism . Preclinical models using calcium carbonate replicated Acamprosate’s efficacy, suggesting calcium itself reduces alcohol craving in withdrawal-phase rodents . Electrophysiological assays and calcium flux studies are critical for validating this mechanism in vitro .

    Q. How should clinical trials for Acamprosate calcium be designed to optimize translational relevance?

    Trials must stratify patients by abstinence status at initiation, as Acamprosate shows higher efficacy in already abstinent individuals . Use double-blind, placebo-controlled designs with outcome measures like "drink-free days" and plasma calcium monitoring . The PREDICT trial highlighted the importance of correlating plasma calcium levels with relapse rates, recommending frequent calcium assays during follow-ups .

    Advanced Research Questions

    Q. How can contradictory clinical trial results (e.g., COMBINE vs. PREDICT) regarding Acamprosate’s efficacy be resolved methodologically?

    Discrepancies arise from differences in adjunct therapies (e.g., counseling intensity) and calcium metabolism heterogeneity across populations . Researchers should:

    • Conduct meta-analyses controlling for covariates like renal function (due to calcium excretion) .
    • Use translational models to compare calcium pharmacokinetics in responders vs. non-responders .
    • Incorporate biomarkers (e.g., plasma calcium, parathyroid hormone) to subgroup patients .

    Q. What experimental strategies distinguish calcium’s pharmacological role from homotaurine in Acamprosate?

    • Isotopic labeling : Use deuterated calcium (e.g., Acamprosate D3 Calcium salt) to track calcium-specific distribution via LCMS .
    • Comparative assays : Test homotaurine-free calcium salts (e.g., calcium carbonate) in reinstatement models of alcohol craving .
    • Calcium chelation : Apply calcium chelators (e.g., EDTA) in vitro to isolate homotaurine’s effects on GABA/glutamate systems .

    Q. What novel approaches can address the pharmacokinetic challenges of Acamprosate calcium in diverse biological matrices?

    • Microdialysis in rodent models : Measure free calcium levels in the nucleus accumbens during abstinence to correlate brain calcium dynamics with behavioral outcomes .
    • Multi-matrix LCMS : Simultaneously quantify Acamprosate, calcium, and homotaurine in plasma, CSF, and urine to assess compartment-specific bioavailability .
    • Physiologically based pharmacokinetic (PBPK) modeling : Integrate renal clearance data (critical for dose adjustment in renal impairment ) to predict exposure in subpopulations .

    Methodological Considerations Table

    Parameter Conductometric Method Capillary Electrophoresis LCMS
    Sensitivity (LOQ)18.34 µg/ml 1–5 µg/ml 0.1–0.5 µg/ml
    Solvent RequirementsWater only Organic buffers Organic solvents
    Cost per Analysis$10–20 $50–100 $100–200
    Suitability for FormulationsHigh (tablets, APIs) Moderate (purity testing) High (biofluids)

    Key Research Gaps

    • Calcium-homeostasis interplay : How do vitamin D/parathyroid hormone levels modulate Acamprosate’s efficacy in alcohol-dependent patients with baseline hypocalcemia?
    • Long-term safety : Preclinical studies indicate soft-tissue calcification risks at high doses ; longitudinal imaging studies are needed in humans.
    • Gene-environment interactions : Do polymorphisms in calcium-transport genes (e.g., TRPV6) affect treatment response?

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.